3-Amino-5-methoxy-4-nitrobenzonitrile

説明

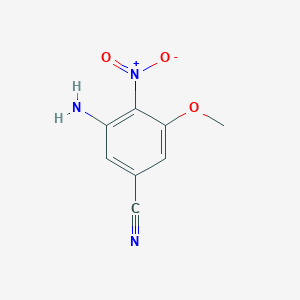

3-Amino-5-methoxy-4-nitrobenzonitrile is a substituted benzonitrile derivative featuring an amino (-NH₂) group at position 3, a methoxy (-OCH₃) group at position 5, and a nitro (-NO₂) group at position 2. This compound’s molecular formula is C₈H₆N₃O₃, with a molecular weight of 192.15 g/mol. The presence of electron-withdrawing (nitro, cyano) and electron-donating (methoxy, amino) groups creates a unique electronic profile, making it relevant in synthetic chemistry for applications such as pharmaceuticals or agrochemical intermediates.

特性

IUPAC Name |

3-amino-5-methoxy-4-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O3/c1-14-7-3-5(4-9)2-6(10)8(7)11(12)13/h2-3H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVJDDCLFXFCPBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1[N+](=O)[O-])N)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-methoxy-4-nitrobenzonitrile typically involves multi-step organic reactions. One common method includes the nitration of 3-Amino-5-methoxybenzonitrile, followed by purification processes to isolate the desired product. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using nitric acid and sulfuric acid as nitrating agents. The reaction is conducted under controlled conditions to manage the exothermic nature of the nitration process. Post-reaction, the product is purified through crystallization or distillation techniques .

化学反応の分析

反応の種類

3-アミノ-5-メトキシ-4-ニトロベンゾニトリルは、以下を含むさまざまな化学反応を起こします。

酸化: この化合物は、対応するニトロ誘導体を生成するために酸化できます。

還元: 還元反応は、ニトロ基をアミノ基に変換して、異なる誘導体を生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや、触媒の存在下での水素ガスなどの還元剤が頻繁に使用されます。

生成される主な生成物

これらの反応から生成される主な生成物には、さまざまな置換ベンゾニトリル、アミノ誘導体、およびその他の官能基化された芳香族化合物があります .

科学的研究の応用

3-アミノ-5-メトキシ-4-ニトロベンゾニトリルは、科学研究においていくつかの用途があります。

化学: 複雑な有機分子や医薬品の合成における中間体として使用されます。

生物学: この化合物は、抗菌性や抗がん性など、潜在的な生物活性について研究されています。

医学: 医薬品開発と治療用途におけるその使用を探求するための研究が進められています。

作用機序

類似の化合物との比較

類似の化合物

- 3-アミノ-4-メトキシベンゾニトリル

- 3-アミノ-5-ニトロベンゾニトリル

- 4-アミノ-3-メトキシベンゾニトリル

独自性

3-アミノ-5-メトキシ-4-ニトロベンゾニトリルは、その官能基の組み合わせが、明確な化学的および生物学的特性を与えるため、独特です。

類似化合物との比較

Structural and Molecular Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Electron-withdrawing vs. donating groups : The nitro group in the target compound enhances electrophilic substitution reactivity compared to methyl or chloro substituents in analogs .

- Positional effects: The meta-amino and para-nitro groups in the target compound may influence regioselectivity in reactions differently than ortho-substituted analogs like 2-Amino-4-nitrobenzonitrile .

- Molecular weight : The target compound’s higher molecular weight (192.15 vs. 163.13–182.61) reflects the combined bulk of nitro and methoxy groups .

Commercial Availability and Pricing

- Cost factors: Substituent complexity influences pricing. For example, 4-Amino-3-methylbenzonitrile costs JPY 10,000/5g, while halogenated analogs (e.g., 2-Amino-4-chloro-5-methoxybenzonitrile) are likely more expensive due to synthetic challenges .

生物活性

3-Amino-5-methoxy-4-nitrobenzonitrile (C8H7N3O3) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the synthesis, biological mechanisms, and research findings related to this compound, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound features a unique combination of functional groups: an amino group, a methoxy group, and a nitro group attached to a benzonitrile backbone. Its synthesis typically involves multi-step organic reactions, including nitration processes under controlled conditions to ensure high yield and purity. A common method includes the nitration of 3-amino-5-methoxybenzonitrile, followed by purification techniques such as crystallization or distillation.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various derivatives of benzonitrile, this compound demonstrated effective inhibition against several bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell wall synthesis, although specific pathways remain to be fully elucidated .

Anticancer Activity

The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in human cancer cells. For instance, in studies involving human myeloid leukemia cell lines (HL-60 and U937), the compound was found to significantly inhibit tubulin polymerization, leading to increased caspase-3 activation and subsequent apoptosis .

Table 1: Anticancer Activity Summary

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HL-60 | 0.56 | Tubulin polymerization inhibition |

| U937 | 1.4 | Induction of apoptosis via caspase activation |

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The nitro group can undergo reduction to form reactive intermediates that bind to cellular components, while the amino and methoxy groups enhance its reactivity and binding affinity. This multifaceted interaction may explain both its antimicrobial and anticancer effects .

Case Studies

- Antimicrobial Study : A recent study evaluated the efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL, indicating moderate antibacterial activity.

- Cancer Cell Line Evaluation : In a comparative study involving various benzonitrile derivatives, this compound was found to be among the most potent compounds tested against MDA-MB-435 melanoma cells, with a GI50 value of 0.229 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。